5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile
Description
5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile is a pyrazine-2,3-dicarbonitrile derivative characterized by a chloro substituent at position 5 and a naphthalen-1-ylamino group at position 6. Pyrazine-2,3-dicarbonitriles are nitrogen-rich heterocyclic compounds with a planar aromatic core and electron-withdrawing cyano groups, which confer unique electronic properties.
The chloro group may influence reactivity and electronic characteristics, such as electron-withdrawing effects, which can modulate fluorescence or catalytic behavior .
Properties
CAS No. |
188710-69-2 |
|---|---|
Molecular Formula |
C16H8ClN5 |
Molecular Weight |
305.72 g/mol |
IUPAC Name |
5-chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C16H8ClN5/c17-15-16(22-14(9-19)13(8-18)20-15)21-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,(H,21,22) |
InChI Key |
SUGVYXVEZSKUFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=C(N=C3Cl)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution on 5-Chloro-6-substituted Pyrazine-2,3-dicarbonitrile
The primary synthetic route involves the reaction of 5-chloro-6-substituted pyrazine-2,3-dicarbonitrile with naphthalen-1-ylamine under nucleophilic aromatic substitution conditions. The chlorine atom at the 5-position is displaced by the amino group of naphthalen-1-ylamine, forming the desired amino-substituted pyrazine.
- Solvent: Methanol or ethanol
- Base: Pyridine or other mild bases to facilitate substitution
- Temperature: Elevated temperatures (e.g., reflux or microwave-assisted heating at ~140°C)
- Time: 30 minutes to several hours depending on heating method
- Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures
Example from Patent Literature:
- Reaction of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (1 mmol) with 3 mmol of various arylhydrazines in methanol and pyridine under microwave irradiation at 140°C, 15 kPa pressure, 120 W power for 30 minutes yielded substituted pyrazine derivatives after purification.
Although this example uses arylhydrazines, the analogous reaction with naphthalen-1-ylamine follows similar principles, substituting the chlorine with the naphthalen-1-ylamino group.
Microwave-Assisted Synthesis
Microwave irradiation has been demonstrated as an efficient method to accelerate the substitution reaction, improving yields and reducing reaction times.
| Parameter | Typical Value |
|---|---|
| Temperature | 140°C |
| Pressure | 15 kPa |
| Microwave Power | 120 W |
| Reaction Time | 30 minutes |
| Solvent | Methanol + Pyridine |
| Purification | Silica gel chromatography |
| Yield Range | 21% to 67% (depending on substrate) |
This method enhances reaction kinetics by providing uniform heating and energy input, which is particularly useful for heterocyclic substitutions involving electron-deficient rings.
Stepwise Synthesis from Pyrazine Precursors
An alternative approach involves:
- Preparation of 5-chloro-6-(naphthalen-1-yl)pyrazine intermediates by coupling naphthalen-1-ylamine with chloropyrazine derivatives.
- Subsequent introduction of cyano groups at the 2 and 3 positions via cyanation reactions using reagents such as copper(I) cyanide or other cyanide sources under palladium-catalyzed conditions.
This multi-step approach allows for better control over substitution patterns but requires careful optimization of each step to avoid side reactions.
Research Findings and Analytical Data
Characterization
- Melting Point: Typically reported in the range of 150–200°C depending on purity and substituents.
- Spectroscopic Data:
Yield and Purity
| Compound | Yield (%) | Purification Method | Physical State |
|---|---|---|---|
| 5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile | 29-67% | Silica gel chromatography (hexane/ethyl acetate 1:1) | Crystalline solid |
Yields vary depending on reaction conditions and substituents on the pyrazine ring or amine partner.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Microwave-assisted substitution | Rapid reaction, energy efficient | Requires specialized equipment | 30-67 |
| Conventional reflux in methanol | Simple setup, scalable | Longer reaction times | 20-50 |
| Multi-step cyanation approach | High selectivity for substitution | More complex, multiple steps | Variable |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in the presence of a base, such as triethylamine, under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives, depending on the nucleophile used.
Oxidation and Reduction: The major products are oxidized or reduced forms of the original compound, which may exhibit different chemical and biological properties.
Scientific Research Applications
5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and antifungal activities. It has shown promise in the development of new therapeutic agents.
Materials Science: Due to its unique structural properties, the compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound’s interactions with biological molecules make it a valuable tool for studying biochemical pathways and molecular mechanisms.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(naphthalen-1-ylamino)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine-2,3-dicarbonitrile derivatives vary based on substituents at positions 5 and 6. Below is a detailed comparison with key analogs:
Structural Analogs and Physicochemical Properties
Key Observations :
- Steric Effects: Bulky substituents like cyclohexylamino (13g) or t-butylamino (13h, 13j) may reduce reactivity in substitution reactions but improve thermal stability .
- Aromatic vs. Aliphatic Substituents: Naphthalen-1-ylamino (target compound) offers extended π-conjugation compared to methyl (13h) or methoxyphenyl (13j), which could enhance optoelectronic performance .
Comparative Analysis :
- Fluorescence : Derivatives with electron-withdrawing groups (e.g., 13g ) show stronger fluorescence than alkyl-substituted analogs, suggesting the target compound’s naphthalene group may enhance emission .
- Bioactivity: Indeno-fused analogs exhibit enzyme inhibitory activity, implying that the target compound’s naphthalene moiety could be optimized for similar therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
